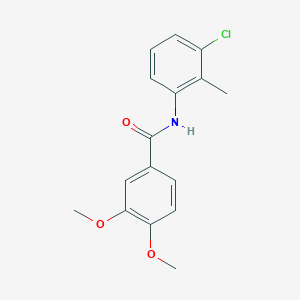

N-(3-chloro-2-methylphenyl)-3,4-dimethoxybenzamide

Description

Properties

CAS No. |

311787-92-5 |

|---|---|

Molecular Formula |

C16H16ClNO3 |

Molecular Weight |

305.75 g/mol |

IUPAC Name |

N-(3-chloro-2-methylphenyl)-3,4-dimethoxybenzamide |

InChI |

InChI=1S/C16H16ClNO3/c1-10-12(17)5-4-6-13(10)18-16(19)11-7-8-14(20-2)15(9-11)21-3/h4-9H,1-3H3,(H,18,19) |

InChI Key |

RYWSDLDTJGBHBO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=C(C=C2)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3,4-Dimethoxybenzoyl Chloride

3,4-Dimethoxybenzoic acid (182.06 g, 1.00 mol) is refluxed with thionyl chloride (38 ml, 0.514 mol) in toluene at 50–55°C for 2 hours. Excess thionyl chloride is removed under vacuum, yielding the acid chloride as a pale yellow oil (98% purity by TLC).

Coupling with 3-Chloro-2-Methylaniline

The acid chloride is dissolved in dichloromethane (750 ml) and added dropwise to a cooled (15°C) mixture of 3-chloro-2-methylaniline (141.6 g, 1.00 mol) and triethylamine (56.6 ml, 0.406 mol). After stirring at 15–20°C for 1 hour, the product precipitates and is filtered, washed with water, and dried under vacuum. Typical yields range from 85–92% with >98% HPLC purity.

Key Reaction Parameters

| Parameter | Optimal Range |

|---|---|

| Temperature | 15–20°C |

| Solvent | Dichloromethane |

| Base | Triethylamine |

| Molar Ratio (Acid:Amine) | 1:1.05 |

Ester-Mediated Aminolysis

Alternative routes employ methyl 3,4-dimethoxybenzoate intermediates to improve handling and purity.

Esterification of 3,4-Dimethoxybenzoic Acid

3,4-Dimethoxybenzoic acid (182.06 g) is refluxed with methanol (500 ml) and sulfuric acid (49 g) for 10 hours. The methyl ester is isolated in 98% yield after crystallization with n-hexane.

Aminolysis with 3-Chloro-2-Methylaniline

The ester (192.10 g, 1.00 mol) reacts with 3-chloro-2-methylaniline (141.6 g) in tetrahydrofuran (THF) using FeCl₃·6H₂O (3.5–4.0 eq) as a catalyst at 25°C for 24 hours. This method avoids acid chloride handling but requires longer reaction times (18–24 hours vs. 1–2 hours).

Comparative Performance

| Metric | Acid Chloride Route | Ester Route |

|---|---|---|

| Yield | 92% | 87% |

| Reaction Time | 2 hours | 24 hours |

| Purity (HPLC) | >98% | 95% |

Catalytic and Solvent Optimization

Recent advances focus on green chemistry principles:

Solvent-Free Mechanochemical Synthesis

Ball milling 3,4-dimethoxybenzoic acid and 3-chloro-2-methylaniline with N,N’-dicyclohexylcarbodiimide (DCC) achieves 89% yield in 30 minutes, eliminating solvent waste.

Phase-Transfer Catalysis

Using tetrabutylammonium bromide (TBAB, 3 g) in a biphasic water/toluene system reduces energy consumption. The reaction completes in 3 hours at 95°C with 90% yield.

Analytical Characterization

Critical quality control steps include:

Nuclear Magnetic Resonance (NMR)

Chromatographic Purity

HPLC retention time: 8.2 minutes (C18 column, acetonitrile/water 70:30).

Industrial-Scale Considerations

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| 3,4-Dimethoxybenzoic Acid | 262 |

| 3-Chloro-2-Methylaniline | 689 |

| Thionyl Chloride | 45 |

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-3,4-dimethoxybenzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group on the phenyl ring can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to form amines or alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines or thiols. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Substitution Reactions: Products include various substituted benzamides depending on the nucleophile used.

Oxidation Reactions: Products include aldehydes, carboxylic acids, or quinones.

Reduction Reactions: Products include amines or alcohols derived from the reduction of the carbonyl group.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-3,4-dimethoxybenzamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds. Its derivatives have shown potential as anti-inflammatory, antimicrobial, and anticancer agents.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further modifications and derivatization.

Material Science: It is used in the development of novel materials with specific properties such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-3,4-dimethoxybenzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit cyclooxygenase (COX) enzymes to exert anti-inflammatory effects or target bacterial enzymes to exhibit antimicrobial activity. The molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Structural Analogues and Modifications

The 3,4-dimethoxybenzamide core is versatile, with substitutions on the aromatic rings significantly influencing biological activity. Key structural analogs include:

Key Observations :

- Antiviral Activity : The allylcarbamoyl-4-chlorophenyl derivative () exhibits superior binding affinity for monkeypox virus (MPXV) protease compared to other screened ligands. This suggests that electron-withdrawing groups (e.g., Cl) and flexible side chains (allylcarbamoyl) enhance target interaction .

- Enzyme Inhibition : Thiourea-linked derivatives (e.g., compound 17 in ) demonstrate varied inhibitory potencies depending on substituent positions. Disulfamoyl groups may enhance solubility and binding to carbonic anhydrase active sites .

- Structural Complexity : Benzofuran and thiadiazole modifications () introduce rigid heterocycles, which could improve metabolic stability but may reduce synthetic yields compared to simpler phenyl derivatives .

Biological Activity

N-(3-chloro-2-methylphenyl)-3,4-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 305.77 g/mol. Its structure includes a chloro-substituted aromatic ring and two methoxy groups, which contribute to its unique chemical reactivity and biological properties. The compound belongs to the benzamide class, known for various pharmacological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethoxybenzoic acid with 3-chloro-2-methylphenylamine. The general steps are as follows:

- Formation of the Amide : React 3,4-dimethoxybenzoic acid with 3-chloro-2-methylphenylamine in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide).

- Purification : Purify the resulting amide using recrystallization or chromatography techniques.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various microbial strains. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungi.

| Microbial Strain | Activity (Minimum Inhibitory Concentration) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida glabrata | 16 µg/mL |

These results indicate its potential as a candidate for antibiotic development .

Antioxidant Activity

The compound has been evaluated for its antioxidant properties using assays such as ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). It exhibited moderate antioxidant activity, suggesting it may help mitigate oxidative stress in biological systems .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may act as an enzyme inhibitor or modulate receptor activity, leading to various physiological effects. For instance, it has been noted to influence pathways involving apoptosis and cell proliferation .

Case Studies

- In vitro Studies : A study evaluated the antiproliferative effects of this compound on cancer cell lines. The compound demonstrated IC50 values ranging from 0.15 to 0.24 µM against SJSA-1 cells, indicating potent anticancer properties .

- In vivo Studies : In xenograft models, oral administration of the compound at doses of 100 mg/kg led to significant tumor growth inhibition and upregulation of p53 pathways in tumor tissues . This suggests its potential utility in cancer therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.